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DARUNAVIR N-BETA-D-GLUCURONIDE

Cat. No.: B600888
CAS No.: 1159613-25-8
M. Wt: 723.79
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Description

Significance of Phase II Biotransformation in Xenobiotic Metabolism

Xenobiotic metabolism is the process by which living organisms modify the chemical structure of foreign compounds (xenobiotics), such as drugs and toxins. wikipedia.org This process is typically divided into two phases. Phase I reactions introduce or expose functional groups (like hydroxyl or amine groups) on the xenobiotic molecule. mdpi.comnih.gov Following this, Phase II biotransformation, also known as conjugation, involves the addition of endogenous molecules to these functional groups. wikipedia.orgnih.gov

The primary significance of Phase II reactions is to increase the water solubility and molecular weight of the xenobiotic, which facilitates its elimination from the body, primarily through urine or bile. wikipedia.orgnih.govdrughunter.com This conversion of lipophilic (fat-soluble) compounds, which can readily cross cell membranes and accumulate in tissues, into more hydrophilic (water-soluble) products is a critical detoxification mechanism. mdpi.comnih.gov Glucuronidation is the most common Phase II metabolic process. rsc.org

Overview of Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzyme Family

The Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes is central to the glucuronidation process. nih.govspandidos-publications.com These enzymes are primarily located in the liver but are also found in other tissues such as the intestine, kidneys, and brain. spandidos-publications.comwikipedia.org In mammals, the UGT superfamily is categorized into several families, including UGT1, UGT2, UGT3, and UGT8, with the UGT1 and UGT2 families being the most significant for metabolizing drugs and other xenobiotics. nih.govphysiology.org UGTs catalyze the transfer of a glucuronic acid moiety to a wide array of structurally diverse compounds, playing a major role in the metabolism and detoxification of both endogenous substances (e.g., bilirubin, steroid hormones) and exogenous compounds (e.g., drugs, carcinogens). nih.goveur.nl

The glucuronidation reaction is a bi-substrate process catalyzed by UGT enzymes. frontiersin.org The mechanism involves the transfer of the glucuronyl group from an activated coenzyme donor to a substrate molecule (the aglycone). uomus.edu.iq This reaction is believed to proceed via a direct SN2-like (second-order nucleophilic substitution) mechanism. frontiersin.orgresearchgate.net Within the enzyme's active site, a catalytic dyad of key amino acids, typically histidine and aspartic acid, facilitates the reaction by acting as a base to deprotonate the functional group on the substrate. rsc.orgnih.gov This increases the nucleophilicity of the substrate, enabling it to attack the anomeric carbon of the glucuronic acid moiety on the donor molecule, leading to the formation of a β-D-glucuronide conjugate and the release of UDP. frontiersin.orgresearchgate.net

The donor molecule in the glucuronidation reaction is Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA). wikipedia.orgfrontiersin.org UDPGA is a high-energy nucleotide sugar that serves as the activated form of glucuronic acid, making the transfer reaction thermodynamically favorable. frontiersin.orgontosight.ai It is synthesized in the body from UDP-glucose. rsc.org The UGT enzyme binds both the substrate and the UDPGA co-factor to form a ternary complex, positioning them correctly for the catalytic transfer. nih.gov The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. nih.gov

UGT enzymes can conjugate glucuronic acid to a wide variety of functional groups on substrate molecules. The presence of a nucleophilic heteroatom is a general requirement. xenotech.com Common susceptible functional groups include:

Hydroxyl groups (-OH): Found in phenols and alcohols, forming O-glucuronides. uomus.edu.iq

Carboxylic acid groups (-COOH): Forming acyl glucuronides. uomus.edu.iq

Thiol groups (-SH): Forming S-glucuronides. rsc.orguomus.edu.iq

Amine groups (-NH2, -NHR): Found in aromatic and aliphatic amines, forming N-glucuronides. uomus.edu.iqresearchgate.net This includes primary, secondary, and even some tertiary amines. rsc.org The formation of N-glucuronides is a key metabolic pathway for many compounds containing nitrogen atoms. hyphadiscovery.com

Importance of Metabolite Characterization in Chemical and Biochemical Sciences

Metabolite characterization is the process of identifying and quantifying the small-molecule metabolites within a biological system. nih.gov This field, known as metabolomics, is fundamentally important in chemistry and biochemistry for several reasons. nih.gov In drug development, characterizing metabolites is essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org It helps identify potentially active or toxic metabolites and provides a complete picture of how a compound is processed by the body. xenotech.com

Understanding metabolite profiles can provide deep insights into the biochemical mechanisms of diseases, as changes in metabolic pathways are often associated with pathological states. britannica.com Metabolite discovery expands our fundamental knowledge of biochemistry, revealing new pathways and biological functions. nih.govosti.gov Therefore, the identification and study of specific metabolites like Darunavir (B192927) N-beta-D-glucuronide are crucial for a comprehensive understanding of a drug's disposition and its interaction with biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H45N3O13S B600888 DARUNAVIR N-BETA-D-GLUCURONIDE CAS No. 1159613-25-8

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(44,45)21-10-8-20(9-11-21)34-30-28(40)26(38)27(39)29(49-30)31(41)42)16-24(37)23(14-19-6-4-3-5-7-19)35-33(43)48-25-17-47-32-22(25)12-13-46-32/h3-11,18,22-30,32,34,37-40H,12-17H2,1-2H3,(H,35,43)(H,41,42)/t22-,23-,24+,25-,26-,27-,28+,29-,30+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHCLBMCZVFGB-VMMQOENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747417
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-25-8
Record name Darunavir metabolite M18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-1-((4-((((2R,3S)-3-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)(2-METHYLPROPYL)AMINO)SULFONYL)PHENYL)AMINO)-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU641CZY53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biosynthesis of Darunavir N Beta D Glucuronide

Metabolic Pathways Leading to Glucuronide Formation

Darunavir (B192927) undergoes extensive metabolism primarily through oxidative pathways mediated by the cytochrome P450 (CYP) 3A4 enzyme. wikipedia.orgresearchgate.net The main metabolic routes include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.gov Glucuronidation occurs to a lesser extent and is considered a minor metabolic pathway for darunavir, particularly when the drug is administered without a pharmacokinetic booster. nih.gov

Table 1: Overview of Darunavir Metabolic Pathways
Metabolic PathwayTypeDescriptionReference
Carbamate HydrolysisMajor (Oxidative)Cleavage of the carbamate functional group. nih.gov
Isobutyl Aliphatic HydroxylationMajor (Oxidative)Addition of a hydroxyl group to the isobutyl side chain. nih.gov
Aniline Aromatic HydroxylationMajor (Oxidative)Addition of a hydroxyl group to the aniline ring. nih.gov
GlucuronidationMinor (Conjugative)Conjugation with glucuronic acid to form glucuronide metabolites. Excretion is markedly increased when boosted with ritonavir. nih.gov

Glucuronidation of darunavir can result in the formation of isomeric metabolites, depending on the site of conjugation. The molecule possesses multiple potential sites for this reaction, including hydroxyl (-OH) and amino (-NH) groups. The formation of Darunavir N-beta-D-Glucuronide specifically involves the attachment of glucuronic acid to a nitrogen atom on the darunavir molecule, specifically on the aniline moiety.

Isomeric O- and N-glucuronides are common drug metabolites that can be challenging to differentiate using standard analytical techniques. In the case of darunavir, both O-glucuronides (attachment at an oxygen atom) and N-glucuronides (attachment at a nitrogen atom) can be formed. Research has focused on developing specialized tandem mass spectrometric methods to unambiguously identify these different isomers. One such method utilizes gas-phase ion/molecule reactions to distinguish between the deprotonated forms of Darunavir O- and N-β-D-glucuronides, confirming the existence of both metabolite types.

To investigate the metabolic fate of drugs like darunavir without performing in vivo human studies, scientists rely on various in vitro (laboratory-based) models that replicate the metabolic environment of the liver.

Human liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov HLMs are a standard and widely used in vitro system to study Phase II metabolism, such as glucuronidation. researchgate.net Studies involving HIV protease inhibitors have utilized HLMs to determine the inhibitory potential of these drugs against various UGT isoforms, thereby characterizing potential drug-drug interactions. researchgate.netnih.gov Such experiments are crucial for understanding how co-administered drugs like ritonavir might affect the glucuronidation of darunavir. researchgate.net

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Incubating a drug with suspensions of fresh or cryopreserved hepatocytes provides a more comprehensive picture of its metabolism than microsomes alone. This model allows for the study of the interplay between different metabolic pathways and the transport of the drug and its metabolites into and out of the cell. While specific studies detailing darunavir glucuronidation in rat hepatocytes are not prominently featured, this model is a standard tool in preclinical drug metabolism research to identify and characterize metabolites formed in the liver.

In Vitro Models for Glucuronidation Studies

Enzymology of this compound Formation

The conjugation of glucuronic acid to a substrate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgwikipedia.org These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the drug molecule. wikipedia.org

While the specific UGT isozyme or isozymes responsible for the N-glucuronidation of darunavir have not been definitively identified in published literature, valuable inferences can be drawn from studies on other HIV protease inhibitors. Research has shown that several drugs in this class are inhibitors of specific UGT isoforms. nih.gov A study investigating the inhibitory effects of multiple HIV protease inhibitors found that they all acted as inhibitors of UGT1A1, UGT1A3, and UGT1A4. nih.gov The N-glucuronidation of aromatic amines, such as the aniline moiety in darunavir, is often catalyzed by UGT1A4. wikipedia.org This class-wide inhibitory effect suggests that these UGT isoforms are the most probable enzymes involved in the glucuronidation of darunavir itself.

Table 2: In Vitro Inhibition (IC50) of Human UGT Isoforms by Various HIV Protease Inhibitors (μM)
CompoundUGT1A1UGT1A3UGT1A4UGT1A6, 1A9, 2B7
Atazanavir2.4Data not specifiedData not specified>100
Indinavir87Data not specifiedData not specified>100
LopinavirData not specifiedData not specifiedData not specified>100
NelfinavirData not specifiedData not specifiedData not specified>100
RitonavirData not specifiedData not specifiedData not specified>100
Saquinavir7.3Data not specifiedData not specified>100
Data derived from the abstract of Zhang et al., 2005. nih.gov The study reported that all tested PIs were inhibitors of UGT1A1, UGT1A3, and UGT1A4 with IC50 values ranging from 2 to 87 μM, with specific values provided for UGT1A1 for atazanavir, indinavir, and saquinavir.

Identification of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The enzymatic reaction responsible for glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes doi.orgfrontiersin.org. These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to a substrate frontiersin.org. The formation of this compound is an N-glucuronidation reaction, targeting a nitrogen atom on the darunavir molecule.

N-glucuronidation is a key metabolic pathway for many compounds containing amine functional groups. Several UGT isoforms have been identified as primary catalysts for this type of conjugation.

UGT2B10 : This isoform is recognized for its significant role in the N-glucuronidation of compounds containing tertiary aliphatic amines, cyclic amines, and imidazole groups doi.orgnih.gov. Research has demonstrated that UGT2B10 exhibits high affinity for various drugs, including amitriptyline, imipramine, and nicotine doi.orgnih.govaacrjournals.org. In many cases, UGT2B10 shows higher affinity and clearance for these substrates compared to other UGTs like UGT1A4, suggesting it is a major enzyme in their metabolism at therapeutic concentrations nih.gov.

UGT1A4 : Alongside UGT2B10, UGT1A4 is well-known for catalyzing the N-glucuronidation of tertiary amines frontiersin.org. It shares some substrate overlap with UGT2B10, though often with different kinetic properties nih.gov. For example, while UGT1A4 can glucuronidate amitriptyline and imipramine, it does so with considerably lower affinity (higher K_m) than UGT2B10 nih.gov.

UGT2B15 : This enzyme is highly expressed in the liver and is responsible for the glucuronidation of a range of substrates genesight.com. While it is well-studied for its role in O-glucuronidation of drugs like lorazepam and oxazepam, its involvement in N-glucuronidation is less characterized but remains an area of interest in drug metabolism genesight.comnih.gov.

Specific in vitro studies definitively identifying the UGT isoforms responsible for Darunavir N-glucuronidation are not extensively detailed in the current body of literature. However, based on the known substrate specificities of UGT enzymes, potential candidates can be explored. Darunavir's molecular structure contains amine moieties that could serve as sites for N-glucuronidation. Given their established roles in conjugating amine-containing drugs, UGT2B10 and UGT1A4 are plausible candidates for mediating this reaction. Further research using recombinant human UGT enzymes would be necessary to confirm the precise isoforms involved and their relative contributions to the formation of this compound.

Kinetic Characterization of UGT-Mediated Glucuronidation

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate.

While specific K_m values for Darunavir N-glucuronidation have not been established, data from studies on other N-glucuronidation substrates can provide context for the typical affinity of UGT enzymes involved in this pathway. For instance, UGT2B10 generally displays a high affinity (low K_m) for its substrates.

Table 1: Michaelis Constant (K_m) Values for N-Glucuronidation by UGT Isoforms

Substrate UGT Isoform Apparent K_m (µM)
Nicotine UGT2B10 114
Nicotine UGT1A4 4200
Cotinine UGT2B10 1600
Cotinine UGT1A4 4900

This table presents data for illustrative purposes on known UGT substrates. Data sourced from reference aacrjournals.org.

Comparative Metabolic Studies of Darunavir Glucuronidation

The most significant comparison in the context of darunavir glucuronidation is the metabolic profile of the drug when administered alone versus when it is pharmacokinetically boosted with ritonavir nih.gov. Ritonavir is a potent inhibitor of CYP3A enzymes, the primary pathway for darunavir metabolism oup.comelsevierpure.com.

A study involving healthy male subjects who received a single oral dose of radiolabelled darunavir found substantial differences in its metabolic fate with and without ritonavir boosting nih.gov. In subjects receiving unboosted darunavir, the drug was extensively metabolized, primarily through pathways other than glucuronidation. Unchanged darunavir accounted for only 8.0% of the total excreted dose nih.gov.

Table 2: Comparative Excretion of Darunavir and Metabolites

Excretion Profile Unboosted Darunavir (% of Dose) Boosted Darunavir (% of Dose)
Total Radioactivity Recovered
In Feces 81.7% 79.5%
In Urine 12.2% 13.9%
Unchanged Darunavir Excreted 8.0% 48.8%
Glucuronide Metabolites Minor Pathway Markedly Increased

This table summarizes findings from a study on the metabolism and excretion of darunavir. Data sourced from reference nih.gov.

Table of Mentioned Compounds

Compound Name
Amitriptyline
Cotinine
Darunavir
This compound
Diphenhydramine
Imipramine
Lorazepam
Nicotine
Oxazepam

Comparison with Other Darunavir Metabolites (e.g., Hydroxylated, Carbamate Hydrolysis Products)

The metabolism of darunavir is extensive, involving several biochemical pathways. When administered without a boosting agent, darunavir is primarily metabolized through oxidative processes and hydrolysis. nih.gov The main metabolic routes are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. nih.govresearchgate.net In comparison to these major pathways, the formation of this compound through glucuronidation occurs to a lesser extent. nih.gov

The co-administration of darunavir with ritonavir, a potent cytochrome P450 inhibitor, significantly alters its metabolic profile. Ritonavir boosting inhibits the primary metabolic pathways, including carbamate hydrolysis and various hydroxylations. nih.govresearchgate.net This inhibition leads to a marked increase in the excretion of glucuronide metabolites. nih.govresearchgate.net However, even under these boosted conditions, glucuronidation does not become the primary metabolic route for darunavir. nih.govresearchgate.net

Metabolic PathwayDescriptionEffect of Ritonavir Boosting
Carbamate Hydrolysis Cleavage of the carbamate group. A primary metabolic route. nih.govresearchgate.netSignificantly inhibited. nih.govresearchgate.net
Isobutyl Aliphatic Hydroxylation Addition of a hydroxyl group to the isobutyl moiety. A primary metabolic route. nih.govresearchgate.netSignificantly inhibited. nih.govresearchgate.net
Aniline Aromatic Hydroxylation Addition of a hydroxyl group to the aniline ring. A primary metabolic route. nih.govresearchgate.netSignificantly inhibited. nih.govresearchgate.net
Benzylic Aromatic Hydroxylation Addition of a hydroxyl group at the benzylic position. A lesser pathway. nih.govresearchgate.netNo effect observed. nih.govresearchgate.net
Glucuronidation Conjugation with glucuronic acid to form this compound. A lesser pathway. nih.govresearchgate.netMarkedly increased excretion. nih.govresearchgate.net
ConditionPrimary Metabolic PathwaysContribution of Glucuronidation
Unboosted Darunavir Carbamate Hydrolysis, Aliphatic Hydroxylation, Aromatic Hydroxylation. nih.govresearchgate.netMinor pathway, occurs to a lesser extent. nih.govresearchgate.net
Ritonavir-Boosted Darunavir Primary pathways are significantly inhibited. nih.govresearchgate.netExcretion is markedly increased, but it remains a minor pathway overall. nih.govresearchgate.net
SpeciesMetabolic Profile ComparisonNotes
Human The metabolism is extensive, primarily involving oxidation and hydrolysis. nih.govresearchgate.net Glucuronidation is a minor pathway. nih.govresearchgate.netQualitatively similar to other tested species. fda.gov
Rat The metabolism of darunavir is qualitatively similar to that in humans. fda.govDarunavir has shown to be an inducer of UDP-glucuronosyltransferase (UDP-GT) activity in rats. fda.gov
Dog The metabolism of darunavir is qualitatively similar to that in humans. fda.govFor the related compound ritonavir, glucuronide metabolites were specifically noted in dogs. nih.gov

Analytical Methodologies for Characterization and Quantification

Advanced Spectrometric Techniques for Structural Elucidation

Mass spectrometry and nuclear magnetic resonance spectroscopy are powerful tools for determining the complex structures of drug metabolites.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural analysis of drug metabolites, providing detailed information on their fragmentation patterns.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the simultaneous separation, identification, and quantification of Darunavir (B192927) and its metabolites, including Darunavir N-beta-D-glucuronide, in various biological matrices. nih.govnih.govnih.gov In one study, Darunavir was incubated with rat liver hepatocytes and the resulting metabolites were analyzed by LC-MS/MS. This analysis identified two distinct glucuronide conjugate peaks, indicating the presence of isomers. sciex.com Another LC-MS/MS method was developed for the simultaneous determination of Darunavir and its metabolites in rat serum and urine, utilizing an Agilent RP-18 column. nih.gov

Researchers have also developed and validated LC-MS/MS methods for quantifying Darunavir in human plasma and peripheral blood mononuclear cells (PBMCs). nih.govnih.gov For instance, a method using a Kinetex phenyl-hexyl column was able to quantify Darunavir, its booster Ritonavir, and Raltegravir-β-d-glucuronide, among other antiretrovirals, in human plasma. nih.gov The drugs were extracted from plasma via protein precipitation with acetonitrile (B52724). nih.gov The calibration range for Darunavir was established from 60 to 15000 ng/mL. nih.gov Similarly, a method to quantify Darunavir in PBMCs involved extraction with a methanol-water solution and separation on an RP18 XBridge™ column. nih.gov

The versatility of LC-MS/MS is further demonstrated by its application in pharmacokinetic studies. A rapid and reliable LC-Q-TOF-MS/MS method was successfully used in a single-dose pharmacokinetic study of Darunavir in Wistar rats. nih.gov

Table 1: LC-MS/MS Methods for Darunavir and Metabolite Analysis

Analyte(s) Matrix Chromatographic Column Key Findings Citation
Darunavir and metabolites Rat liver hepatocytes ZenoTOF 7600 system Identified two glucuronide conjugate peaks. sciex.com
Darunavir and metabolites Rat serum and urine Agilent RP-18 Simultaneous determination with a linear range of 5-5000 ng/mL. nih.gov
Darunavir, Ritonavir, Raltegravir-β-d-glucuronide, etc. Human plasma Kinetex phenyl-hexyl Quantified multiple antiretrovirals with a calibration range for Darunavir of 60-15000 ng/mL. nih.gov
Darunavir and Etravirine Human PBMCs RP18 XBridge™ Quantified intracellular drug concentrations. nih.gov
Darunavir Rat plasma Luna-HILIC Developed a HILIC-MS/MS method with an LLOQ of 0.2 ng/mL. core.ac.uk

A significant challenge in the analysis of glucuronide metabolites is the differentiation of N- and O-isomers, which often exhibit similar fragmentation patterns in conventional MS/MS. researchgate.netnih.govacs.org Gas-phase ion/molecule reactions in a tandem mass spectrometer offer a solution to this problem. nih.govacs.org

One such method involves the reaction of deprotonated glucuronide metabolites with trichlorosilane (B8805176) (HSiCl3) in a linear quadrupole ion trap mass spectrometer. nih.govacs.org A key finding is that deprotonated N-glucuronides form a diagnostic product ion, [M − H + HSiCl3 − 2HCl]⁻, which is not observed for deprotonated O-glucuronides. nih.gov This distinct reactivity allows for the unambiguous differentiation of the two isomer types. This approach has been successfully coupled with high-performance liquid chromatography (HPLC) for the analysis of complex metabolite mixtures. nih.gov

Another technique utilizes ion mobility spectrometry-mass spectrometry (IMS-MS) to distinguish between isomers. researchgate.netacs.org While challenging, this method has the potential for timely and accurate identification without extensive interpretation. acs.org

Collision-Induced Dissociation (CID) is a commonly used fragmentation technique in mass spectrometry. dvdmdg.org However, for labile molecules like glucuronide conjugates, CID often results in the cleavage of the weak glucuronic acid bond, providing limited information about the site of conjugation. sciex.comdvdmdg.org Electron Activated Dissociation (EAD) is an alternative fragmentation method that can overcome this limitation. sciex.comdvdmdg.org

EAD is an orthogonal fragmentation technique that generates fragments while preserving the glucuronic acid moiety, which is crucial for determining the precise location of conjugation. sciex.com In a study involving the in vitro metabolism of Darunavir, two glucuronide conjugates were identified. sciex.com While one could be characterized by both CID and EAD, the other could only be confidently assigned using the richer fragmentation spectrum produced by EAD. sciex.com The EAD spectrum of the challenging isomer showed numerous fragments containing the glucuronide group, allowing for a definitive assignment of the conjugation site. sciex.com

A comparison of CID and EAD for a Darunavir glucuronide conjugate eluting at 3.92 minutes showed that while both techniques produced some diagnostic fragments, the EAD spectrum was significantly richer. sciex.com For another isomer eluting at 4.05 minutes, the CID spectrum was insufficient for structural assignment, whereas the EAD spectrum provided abundant diagnostic ions. sciex.com This highlights the advantage of EAD in providing more comprehensive structural information for glucuronide metabolites. nih.govresearchgate.net

Table 2: Comparison of CID and EAD for Darunavir Glucuronide Analysis

Technique Advantages Limitations Application to Darunavir Glucuronide Citation
CID Widely used and well-established. Often cleaves the labile glucuronide bond, losing positional information. Can characterize some isomers but may be insufficient for others. sciex.comdvdmdg.org
EAD Preserves the glucuronic acid moiety on fragments, providing site-specific information. A newer technique, less universally available. Enables confident assignment of the conjugation site for isomeric glucuronides. sciex.comdvdmdg.orgsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive structural assignment of metabolites, especially for complex molecules with multiple potential modification sites. nih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.gov

For Darunavir and its degradation products, advanced NMR techniques, including 1D (Proton and Carbon-13) and 2D (COSY, HMBC) experiments, have been used for complete structural confirmation. nih.gov Although direct NMR data for this compound is not extensively reported in the provided context, the application of NMR to the parent compound and its other derivatives underscores its importance in obtaining a definitive structural assignment that complements mass spectrometry data. nih.gov The combination of LC-MS and NMR is often the gold standard for identifying isomeric metabolites. acs.org

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis and quantification of Darunavir and its metabolites. Various HPLC and UPLC methods have been developed to resolve these compounds from complex biological matrices.

Several studies have utilized reversed-phase HPLC for the separation of Darunavir. humanjournals.combiomedres.us For instance, a method for analyzing Darunavir and its related substances in a formulation used a Zorbax SB-C8 column with a gradient elution of acetonitrile and a pH 4.0 buffer. biomedres.us Another study employed a Hiber, LiChrospher® 60, RP-select B, C8 column with an isocratic mobile phase of 10mM ammonium (B1175870) acetate (B1210297) and acetonitrile (52:48, v/v) to separate Darunavir and its degradation products. nih.gov

For the analysis of Darunavir and its metabolites in rat serum and urine, an Agilent RP-18 column was used with a mobile phase of 20mM ammonium acetate and methanol (B129727) (40:60, v/v). nih.gov In another application, a Phenomenex Luna Omega Polar C18 column was used with a gradient of 0.1% formic acid in water and methanol for separating Darunavir and its metabolites from hepatocyte incubations. sciex.comsciex.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be a valuable technique, particularly for polar compounds. A HILIC-MS/MS method was developed for the determination of Darunavir in rat plasma using a Luna-HILIC column and an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (5:95, v/v). core.ac.uk This approach offers the advantage of being compatible with the direct injection of organic extracts from sample preparation, potentially increasing sensitivity with ESI-MS. core.ac.uk

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient or isocratic elution, is critical for achieving the desired separation and resolution of this compound from the parent drug and other metabolites.

Table 3: Chromatographic Columns Used for Darunavir Analysis

Column Type Dimensions Application Citation
Zorbax SB-C8 250 x 4.6mm, 5µm Separation of Darunavir and related substances. biomedres.us
Hiber, LiChrospher® 60, RP-select B, C8 250mm x 4.6mm i.d., 5µm Separation of Darunavir and its degradation products. nih.gov
Agilent RP-18 250x4.6mm, 5μm Determination of Darunavir and metabolites in rat serum and urine. nih.gov
Phenomenex Luna Omega Polar C18 150 x 2.1 mm, 3µm Separation of Darunavir and metabolites from hepatocyte incubations. sciex.com
Luna-HILIC 250 mm 4.6 mm, 5 μm Determination of Darunavir in rat plasma. core.ac.uk
Acquity UPLC BEH C18 100 × 2.1 mm, 1.7 µm Separation of Darunavir and degradation products. nih.gov
Kinetex phenyl-hexyl Not specified Quantification of Darunavir and other antiretrovirals in human plasma. nih.gov
RP18 XBridge™ Not specified Quantification of Darunavir and Etravirine in PBMCs. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the separation and quantification of Darunavir and its metabolites from biological matrices. researchgate.netresearchgate.net The inherent polarity of the glucuronide conjugate makes its retention on a non-polar stationary phase challenging, necessitating careful method development. cerilliant.com

Several studies have detailed RP-HPLC methods for Darunavir, which can be adapted for its glucuronide metabolite. These methods often employ C18 or C8 columns and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile or methanol. humanjournals.comresearchgate.netresearchgate.netijper.org Gradient elution is frequently utilized to achieve optimal separation of the parent drug from its more polar metabolites. ijper.orgmdpi.com

For instance, a UPLC-MS/MS method for the simultaneous determination of several antiretroviral drugs, including Darunavir and raltegravir-β-D-glucuronide, highlights the use of a C18 column with a gradient of acetonitrile and formic acid in water. mdpi.com Another study optimized separation using a Zorbax Bonus C18 column with a mobile phase of ammonium acetate buffer and a mixture of acetonitrile and methanol. ijper.org Detection is typically achieved using UV spectrophotometry, with wavelengths around 265-270 nm being common for Darunavir, or more selectively, by mass spectrometry (MS). humanjournals.comresearchgate.net

A key challenge in the analysis of this compound is its chromatographic resolution from its isomeric O-glucuronide. Although challenging, HPLC methods have been developed that can distinguish these isomers, sometimes in conjunction with mass spectrometry. nih.gov

Table 1: Examples of RP-HPLC Conditions for Darunavir Analysis

ParameterCondition 1Condition 2Condition 3
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) researchgate.netShiseido C8 (250 x 4.6 mm, 5 µm) humanjournals.comZorbax Eclipse plus C18 (150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Acetonitrile:Water (30:70 v/v) researchgate.netPhosphate buffer (pH 3):Acetonitrile (40:60 v/v) humanjournals.comAcetonitrile:Water with 0.1% orthophosphoric acid (60:40 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net1.0 mL/min humanjournals.com1.0 mL/min researchgate.net
Detection UV at 268 nm researchgate.netUV at 270 nm humanjournals.comUV at 239 nm researchgate.net
Retention Time 3.12 min researchgate.net4.30 min humanjournals.comNot Specified

This table presents examples of chromatographic conditions used for the analysis of the parent drug, Darunavir, which serve as a foundation for developing methods for its glucuronide metabolite.

Considerations for Glucuronide Stability during Chromatographic Analysis

The stability of glucuronide conjugates, particularly N-glucuronides, during the entire analytical process is a critical consideration. N-glucuronides can be labile and may undergo hydrolysis back to the parent drug under certain conditions, leading to inaccurate quantification. mdpi.comhyphadiscovery.com

N-glucuronides are known to be more susceptible to hydrolysis under acidic conditions. nih.govmdpi.com This is a crucial factor when selecting the pH of the mobile phase in RP-HPLC. The use of acidic mobile phases, while often beneficial for peak shape and retention of the parent amine, could potentially lead to the degradation of the N-glucuronide metabolite within the analytical column. hyphadiscovery.com Therefore, careful optimization and validation of the mobile phase pH are necessary to ensure the integrity of the analyte throughout the chromatographic run.

Conversely, O-glucuronides tend to be more labile under basic conditions. mdpi.com The stability of this compound should be systematically evaluated during method development, including exposure to different pH values and temperatures to mimic the conditions of sample preparation, storage, and analysis. mdpi.com

Enzymatic Hydrolysis for Analytical Sample Preparation

Role of β-Glucuronidase in Deconjugation

Enzymatic hydrolysis using β-glucuronidase is a common and essential step in the analytical workflow for the quantification of total drug concentrations (parent drug + glucuronide). cerilliant.comsigmaaldrich.com This enzyme cleaves the glucuronic acid moiety from the parent drug, converting the polar, water-soluble glucuronide back to its aglycone form. sigmaaldrich.com This deconjugation is often necessary for several reasons:

It simplifies the analysis by converting the metabolite to the more readily available and often better-characterized parent drug.

For gas chromatography (GC) analysis, hydrolysis is essential as the high polarity and low volatility of glucuronides make them unsuitable for direct analysis. cerilliant.com

In liquid chromatography (LC), while direct analysis of glucuronides is possible, hydrolysis can improve retention on reversed-phase columns and enhance sensitivity for the parent drug. cerilliant.com

β-Glucuronidases are sourced from various organisms, including bacteria (E. coli), mollusks (Patella vulgata, Helix pomatia), and recombinant systems. cerilliant.comsigmaaldrich.com The choice of enzyme can significantly impact the efficiency of hydrolysis. cerilliant.com

Specificity and Optimization of Enzymatic Treatment for N-Glucuronides

A significant challenge in the enzymatic hydrolysis of this compound is the known difference in efficiency of β-glucuronidases towards N-glucuronides compared to O-glucuronides. mdpi.comnih.gov Generally, β-glucuronidases exhibit a preference for hydrolyzing O-glucuronides. mdpi.comnih.gov This means that conditions optimized for O-glucuronide cleavage may not be sufficient for the complete hydrolysis of N-glucuronides.

The efficiency of hydrolysis is dependent on several factors that require careful optimization for N-glucuronides cerilliant.com:

Enzyme Source: Different β-glucuronidases have varying specificities. For example, some studies have shown that recombinant enzymes or those from specific sources like E. coli can be more effective against certain N-glucuronides. mdpi.comresearchgate.netresearchgate.net

pH: The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme and the specific substrate. cerilliant.comnih.gov For instance, some enzymes work best at pH 5.0, while others are more effective at pH 6.8 or 7.0. nih.govresearchgate.net

Temperature and Incubation Time: The temperature and duration of the incubation period are critical. While some recombinant enzymes can achieve efficient hydrolysis in minutes, others, particularly from traditional sources, may require several hours. mdpi.com Increasing the temperature can sometimes improve the efficiency for N-glucuronides, but the thermal stability of the analyte must also be considered. mdpi.com

Enzyme Concentration: The amount of enzyme used is a key parameter that often needs to be empirically determined to ensure complete hydrolysis. sigmaaldrich.com

Studies have shown that for some N-glucuronides, complete enzymatic hydrolysis is difficult to achieve, and alternative methods like chemical hydrolysis (e.g., using hydrazine (B178648) hydrate) have been explored, although this is a harsher method. nih.gov Therefore, for accurate quantification of total Darunavir following enzymatic hydrolysis, it is imperative to validate the cleavage efficiency for the specific N-beta-D-glucuronide metabolite under the chosen assay conditions.

Table 2: Factors Affecting β-Glucuronidase Hydrolysis Efficiency

FactorConsiderations for N-Glucuronides
Enzyme Source Selectivity varies; recombinant and E. coli enzymes can be more effective for N-glucuronides. mdpi.comresearchgate.net
pH Optimal pH is enzyme and substrate-dependent; requires empirical optimization. cerilliant.comnih.gov
Temperature Higher temperatures may increase efficiency but analyte stability must be confirmed. mdpi.com
Incubation Time Can range from minutes to over 24 hours depending on the enzyme and substrate. mdpi.com
Enzyme Concentration Must be sufficient to drive the reaction to completion; determined empirically. sigmaaldrich.com

Development and Validation of Quantitative Assays

Method Development for Research Applications

Developing a robust and reliable quantitative assay for this compound for research applications requires a systematic approach. This involves integrating the chromatographic and sample preparation techniques discussed previously. The method development process typically begins with establishing a selective and sensitive detection method, often LC-MS/MS, due to its high specificity and ability to differentiate the metabolite from the parent drug and other related substances. unesp.brresearchgate.net

The development process includes:

Selection of Chromatographic Conditions: As detailed in section 3.2.1, this involves choosing an appropriate column, mobile phase composition, and gradient to achieve separation of the N-glucuronide from potential interferences, including the O-glucuronide isomer. ijper.orgnih.gov

Optimization of Sample Preparation: If measuring the intact glucuronide, a simple protein precipitation or solid-phase extraction (SPE) may suffice. researchgate.net If measuring the aglycone after hydrolysis, the enzymatic reaction conditions must be thoroughly optimized and validated for the N-glucuronide as described in section 3.3.2. cerilliant.commdpi.com

Method Validation: Once developed, the assay must be validated according to established guidelines (e.g., ICH). researchgate.netsapub.org This validation ensures the method is fit for its intended purpose and provides reliable data. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components. researchgate.net

Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. humanjournals.comresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. humanjournals.comijpsr.com

Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.netsapub.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.netijper.org

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com

For research applications, these validated methods are crucial for pharmacokinetic studies, in vitro metabolism experiments, and understanding the disposition of Darunavir in various biological systems.

Availability and Role of Certified Reference Materials

The availability of high-quality Certified Reference Materials (CRMs) or reference standards is fundamental for the accurate quantification and identification of this compound. cerilliant.com These standards are indispensable for a variety of critical applications, including analytical method development, method validation (AMV), and routine quality control (QC) of pharmaceutical products. synzeal.comsynzeal.com They serve as the benchmark against which analytical results are measured, ensuring accuracy and traceability. synzeal.com

Reference standards for this compound and its sodium salt form are commercially available from several specialized suppliers. These products are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data to meet regulatory compliance. synzeal.comsynzeal.com The availability of these standards facilitates the development of robust analytical procedures and supports Abbreviated New Drug Application (ANDA) filings. synzeal.com

The following table details the availability of reference materials for this compound from various suppliers.

Compound NameSupplierCAS NumberStated Use/Notes
Darunavir N-β-D-GlucuronideSynZeal1159613-25-8Reference standard for method development, validation (AMV), and QC. synzeal.com
Darunavir O-β-D-GlucuronidePharmaffiliates1159613-25-8Reference standard. pharmaffiliates.com
Darunavir-Beta-D-GlucuronideClearsynth1159613-27-0For use in analytical method development and QC applications. clearsynth.com
Darunavir N-β-D-Glucuronide Sodium SaltToronto Research Chemicals (TRC) via BiomallNot specifiedReference Standard, Purity >90%. biomall.in
DarunavirLGC Standards206361-99-1Certified Reference Material. lgcstandards.com

Synthetic Chemistry and Research Material Generation

Chemical Synthesis Pathways for Darunavir (B192927) N-beta-D-Glucuronide Analogues

The synthesis of N-glucuronide metabolites is often not straightforward. hyphadiscovery.com For Darunavir N-beta-D-glucuronide, where the glucuronic acid moiety is attached to the nitrogen of the p-aminophenyl sulfonamide group, several potential strategies can be employed, drawing from established methods for N-glucuronidation.

Enzymatic and Biotransformation Pathways Enzymatic synthesis is a principal route for producing glucuronide metabolites, as it mimics the biological metabolic pathway. This approach offers high stereoselectivity, yielding the correct beta-configuration at the anomeric center.

Incubation with Liver Microsomes: Human liver microsomes, which contain a mixture of UDP-glucuronosyltransferase (UGT) enzymes, can be used to generate this compound from the parent drug. researchgate.netscispace.com Research has successfully identified the formation of Darunavir N-glucuronide in liver microsomal incubations. researchgate.net

Recombinant UGT Enzymes: For greater specificity and yield, recombinant human UGT enzymes expressed in cellular systems can be utilized. scispace.com UGT1A4 and UGT2B10 are known to be key enzymes responsible for many N-glucuronidation reactions in humans and would be primary candidates for the synthesis of this metabolite. hyphadiscovery.com

Microbial Biotransformation: Certain engineered microbial systems can be used to express the necessary UGT enzymes, offering a whole-cell biocatalysis approach. This method can be advantageous for producing the metabolite on a larger scale. hyphadiscovery.com

Chemical Synthesis Pathways Direct chemical synthesis of N-glucuronides is often challenging. The Darunavir molecule possesses multiple nucleophilic sites, necessitating a carefully planned strategy involving protection and deprotection steps. A plausible chemical pathway would involve:

Protection of Reactive Groups: The two hydroxyl groups on the Darunavir molecule would likely require protection to prevent side reactions.

Coupling Reaction: The protected Darunavir would be coupled with a protected, activated glucuronic acid donor, such as a glucuronyl bromide or a trichloroacetimidate (B1259523) glucuronic ester. researchgate.net The reaction would target the aniline (B41778) nitrogen.

Deprotection: Removal of all protecting groups from the sugar moiety and the Darunavir core would yield the final this compound.

The synthesis of analogues, such as those with modified aglycones or sugar moieties, would follow similar enzymatic or chemical principles, adjusting the starting materials accordingly. nih.govnih.gov

Scale-Up Methodologies for Research Grade Material Production

Producing sufficient quantities of this compound for research, such as for use as an analytical standard, requires scalable and reproducible methods.

Scale-Up of Biotransformation: Microbial biocatalysis or enzymatic synthesis are often the most viable options for scale-up. hyphadiscovery.com This involves moving from small-scale incubations to larger bioreactors. Key process parameters that must be optimized include:

Bioreactor conditions (pH, temperature, aeration, agitation).

Concentrations of the substrate (Darunavir), enzyme or microbial catalyst, and the co-factor (UDPGA for enzymatic reactions). scispace.com

Incubation time to maximize product yield while minimizing degradation.

Purification Strategy: Following synthesis, the metabolite must be isolated from the reaction mixture, which may contain unreacted substrate, enzymes, and other byproducts. A multi-step purification process is typically required, often involving:

Initial extraction (e.g., solid-phase extraction).

Preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound to a high degree of purity. acs.org

The goal of these methodologies is the production of research-grade material, typically with a purity exceeding 95%, suitable for analytical and in vitro applications.

Characterization of Synthetic Intermediates and Final Product Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and any synthetic intermediates. A combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment and Impurity Profiling The purity of the final product is typically determined using high-sensitivity chromatographic methods. Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is a common approach. ijper.org Method validation according to regulatory guidelines ensures the reliability of the purity assessment. ijper.orghumanjournals.com

ParameterExample Conditions for AnalysisSource
Column UPLC BEH C18 (or similar) ijper.org
Mobile Phase Gradient elution with Ammonium (B1175870) Acetate (B1210297) buffer and an organic modifier (e.g., Methanol (B129727) or Acetonitrile) ijper.org
Flow Rate ~0.3 - 0.5 mL/min ijper.org
Detection UV at 240-267 nm or Mass Spectrometry (MS) ijper.org
Validation Linearity, Accuracy, Precision, Limit of Quantitation (LOQ) ijper.org

Structural Characterization Confirming the precise chemical structure is accomplished through a suite of analytical techniques.

TechniquePurposeDetailsSource(s)
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition and exact mass of the molecule.Provides a molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) Elucidates the structure by analyzing fragmentation patterns.The loss of the glucuronic acid moiety (a neutral loss of 176 Da) is a characteristic fragmentation. The remaining fragment ion corresponds to the parent Darunavir aglycone. scispace.commdpi.com
Nuclear Magnetic Resonance (NMR) Provides definitive confirmation of the covalent structure and stereochemistry.¹H and ¹³C NMR spectra are used. Key signals include the anomeric proton of the glucuronide and shifts in the aromatic protons of the p-aminophenyl ring compared to the parent drug, confirming the site of conjugation. 2D NMR techniques (e.g., HMBC, HSQC) establish connectivity. nih.govresearchgate.net
Chemical Derivatization Differentiates between N- and O-glucuronide isomers.Specific derivatization reactions that target hydroxyl and carboxyl groups but not the N-glucuronide linkage can be used, with the resulting mass shift in MS analysis confirming the glucuronide type. researchgate.net

Characterization of synthetic intermediates, particularly in a multi-step chemical synthesis, would rely on the same techniques (NMR, MS) to confirm that each step of the reaction sequence was successful before proceeding to the next. nih.govnih.gov

Theoretical and Computational Investigations

Molecular Modeling of Glucuronidation Site Selectivity

Molecular modeling techniques are pivotal in understanding why the glucuronic acid moiety is attached to the aniline (B41778) nitrogen of darunavir (B192927) over other potential sites. Darunavir presents multiple nucleophilic sites susceptible to glucuronidation, including hydroxyl groups (leading to O-glucuronides) and the sulfonamide nitrogen. researchgate.netresearchgate.net The selectivity for the aniline nitrogen is not random and can be rationalized by examining the drug's interaction within the active site of UDP-glucuronosyltransferase (UGT) enzymes.

The primary molecular modeling approaches used for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand, darunavir) when bound to a target protein (the UGT enzyme). Docking algorithms score different binding poses based on factors like steric hindrance, hydrogen bonding, and electrostatic interactions. For darunavir, docking studies into homology models of relevant UGT isoforms can compare the feasibility of presenting the aniline nitrogen versus other functional groups to the enzyme's catalytic residues and the UDP-glucuronic acid (UDPGA) cofactor. A favorable docking score for the pose that enables N-glucuronidation would suggest a higher probability for this reaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the enzyme-substrate complex. These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the binding pose. An MD simulation can confirm if the orientation required for N-glucuronidation is maintained long enough for the catalytic reaction to occur and can reveal the crucial intermolecular interactions that stabilize this specific conformation.

Research into UGT-mediated metabolism often highlights the importance of the substrate's fit within the enzyme's binding pocket, where subtle differences in shape and electrostatics can dictate which functional group is positioned for attack on the UDPGA donor. scielo.brbiorxiv.org

Quantum Chemical Calculations for Reaction Mechanisms (e.g., S_N2-like mechanism)

The conjugation of glucuronic acid to a substrate by UGT enzymes is generally accepted to proceed via a direct displacement S_N2-like mechanism. optibrium.comrsc.org In this reaction, the nucleophilic nitrogen atom of darunavir attacks the anomeric carbon of the UDPGA cofactor, leading to the inversion of stereochemistry at this center and the formation of the N-beta-D-glucuronide. rsc.org

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the energetics and electronic details of this proposed mechanism. optibrium.comnih.gov These calculations can be applied to a model system of the UGT active site containing darunavir, UDPGA, and key catalytic amino acid residues.

Key parameters derived from QC calculations include:

Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to occur. By calculating and comparing the activation energies for N-glucuronidation versus O-glucuronidation, researchers can theoretically predict which pathway is kinetically favored. A lower activation energy for the attack by the aniline nitrogen would provide a strong theoretical basis for the observed site selectivity.

Transition State (TS) Geometry: QC methods can determine the three-dimensional structure of the high-energy transition state. Analyzing the TS structure provides insight into the bonding and charge distribution at the most critical point of the reaction, confirming the S_N2-like characteristics of the nucleophilic attack.

Studies have successfully used DFT calculations to explore reaction mechanisms for glucuronidation and to differentiate between isomeric products based on reaction energetics. nih.govacs.orgnih.gov

Computational Prediction of UGT Isoform Substrate Specificity

Humans have several UGT isoforms, each with distinct but often overlapping substrate specificities. researchgate.netmdpi.com Identifying which isoforms are responsible for darunavir N-glucuronidation is crucial for predicting drug-drug interactions. Computational, or in silico, methods have become essential for predicting this specificity. These approaches generally fall into two categories: ligand-based and structure-based methods. benthamscience.com

Ligand-Based Methods: These models rely on the chemical structures of known substrates for a particular UGT isoform. creative-biolabs.com

Pharmacophore Modeling: This method identifies the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for a molecule to bind to a specific UGT isoform. A model for an N-glucuronidating enzyme like UGT1A4 could be built and used to screen darunavir. oup.com UGT1A4 is known to be particularly important for the N-glucuronidation of amines. hyphadiscovery.com

Machine Learning (ML): Algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNN) are trained on large datasets of molecules known to be metabolized by specific UGTs. nih.govacs.orgnih.gov These models learn the relationship between molecular descriptors (e.g., physicochemical properties, structural fingerprints) and UGT substrate activity to classify new compounds like darunavir.

Structure-Based Methods: These require a 3D structure of the target UGT enzyme, often obtained through homology modeling if a crystal structure is unavailable. Molecular docking, as described in section 5.1, is the primary structure-based method used to predict if a compound can fit into the active site of a specific isoform like UGT1A1 or UGT1A4. colab.wsresearchgate.netoptibrium.com

Table 1: In Silico Approaches for Predicting UGT Isoform Specificity

ApproachMethodologyApplication to Darunavir N-glucuronide
Ligand-BasedMachine Learning (e.g., SVM, GNN)Classifies darunavir as a likely substrate of specific UGT isoforms (e.g., UGT1A4) based on its structural and chemical properties compared to known substrates.
Pharmacophore ModelingMatches darunavir's chemical features to a 3D model representing the binding requirements for N-glucuronidating enzymes.
Structure-BasedMolecular DockingPredicts the binding affinity and pose of darunavir within the active site of various UGT isoform models to identify the most likely metabolizing enzymes.

In Silico Approaches for Metabolite Identification and Characterization

Once darunavir is metabolized, identifying the resulting glucuronide from a complex biological sample (like plasma or urine) requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In silico approaches are critical in both predicting what metabolites might form and in interpreting the complex data generated by these experiments. nih.govnih.gov

Metabolite Prediction Software: Several computational tools can predict the likely metabolites of a parent drug. These systems use rule-based approaches (based on known metabolic reactions) or machine learning models to suggest potential biotransformations, including glucuronidation at various sites on the darunavir molecule. oup.com This provides analysts with a list of target masses to look for in their experiments.

In Silico Fragmentation: A key challenge in metabolite identification is determining the exact site of conjugation, as isomers like O- and N-glucuronides have the same mass. Tandem mass spectrometry (MS/MS) helps by fragmenting the metabolite and analyzing the resulting pieces. In silico tools can simulate the fragmentation of a proposed structure (like Darunavir N-beta-D-glucuronide) and predict its theoretical MS/MS spectrum. This predicted spectrum can then be compared to the experimental spectrum for a match.

Advanced Data Interpretation: Recent studies on darunavir metabolism have utilized advanced fragmentation techniques like Electron Activated Dissociation (EAD) in addition to conventional Collision-Induced Dissociation (CID). sciex.comsciex.com EAD can generate unique fragments that retain the glucuronic acid moiety, providing clearer evidence for the site of conjugation. sciex.com Software can process data from both CID and EAD experiments to automatically assign scores and increase confidence in the identification of specific isomers like the N-glucuronide. sciex.com Another computational technique, known as in silico deconjugation, involves computationally removing the mass of the glucuronide moiety (176.0321 Da) from fragment ions in an MS/MS spectrum and searching the remaining fragments against a library of the parent drug's fragments to confirm the aglycone structure. nih.govnih.gov

These computational methods, working in concert with experimental data, provide a robust framework for the definitive identification and characterization of the this compound metabolite. researchgate.net

Future Directions and Advanced Research Perspectives

Exploration of Minor Glucuronidation Pathways and Unidentified Metabolites

Future research will likely focus on identifying and characterizing any additional, as-yet-unidentified glucuronide metabolites of darunavir (B192927). This includes investigating the potential for glucuronidation to occur at different sites on the darunavir molecule, especially following initial Phase I modifications. Studies have already identified both O- and N-glucuronides of darunavir. nih.gov Further exploration may reveal other isomeric forms or multi-glucuronidated species. The use of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy will be instrumental in the structural elucidation of these novel metabolites. researchgate.net

Advanced Analytical Techniques for Comprehensive Metabolome Profiling

The comprehensive analysis of darunavir and its metabolites, including Darunavir N-beta-D-glucuronide, necessitates the use of sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been the cornerstone for the quantitative determination of darunavir and its metabolites in biological matrices like plasma and urine. nih.govnih.govhumanjournals.com

The future of metabolome profiling for darunavir lies in the application of even more advanced analytical platforms. Ultra-high performance liquid chromatography (UHPLC) offers faster separations and higher resolution, enabling the detection of low-abundance metabolites that might be missed with conventional HPLC. mdpi.comnih.gov Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites. nih.govsciex.com

A particularly promising technique is electron activated dissociation (EAD), an orthogonal fragmentation method that can generate fragments of glucuronide conjugates while retaining the glucuronic acid moiety. sciex.com This allows for the unambiguous determination of the conjugation site, a critical piece of information for understanding structure-activity relationships. sciex.comsciex.com The integration of these advanced analytical techniques with sophisticated data processing software will enable a more complete and detailed picture of the darunavir metabolome. sciex.com

Development of Novel Biosynthetic Routes for Glucuronide Production

The synthesis of drug glucuronides, including this compound, is essential for their use as analytical standards and for conducting further pharmacological and toxicological studies. helsinki.fi Chemical synthesis methods, such as the Koenigs-Knorr reaction, have been traditionally used but can be complex and may produce a mixture of anomers. helsinki.fi

A significant area of future research is the development of novel biosynthetic routes for the production of glucuronides. These methods offer a more regio- and stereospecific approach. One promising strategy involves the use of recombinant enzyme systems. helsinki.finih.gov For instance, co-expression systems containing a human UDP-glucuronosyltransferase (UGT) and UDP-glucose-6-dehydrogenase (UGDH) in a host like Saccharomyces cerevisiae (budding yeast) have been successfully used to produce various glucuronides. nih.gov By selecting the appropriate UGT isoform, it is possible to synthesize the desired glucuronide metabolite with high efficiency. nih.gov Another approach utilizes plant-derived glucuronosyltransferases, which have also demonstrated the ability to efficiently synthesize bioactive O-glucuronides. nih.govacs.org The application of these enzymatic and whole-cell catalysis methods could provide a more sustainable and efficient means of producing this compound for research purposes.

Elucidation of Regulatory Mechanisms of UGT Expression and Activity Pertaining to Darunavir Glucuronidation

The glucuronidation of drugs is catalyzed by the UGT superfamily of enzymes. scielo.brnih.gov Understanding the specific UGT isoforms responsible for the formation of this compound and the factors that regulate their expression and activity is a critical area for future investigation. While darunavir is primarily metabolized by CYP3A enzymes, the role of UGTs becomes more pronounced in the presence of CYP3A inhibitors like ritonavir. fda.govoup.comwho.int

Future research should aim to pinpoint the specific UGT isoforms involved in darunavir glucuronidation through in vitro studies using human liver microsomes and recombinant UGT enzymes. dergipark.org.trevotec.com It is known that UGT expression can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and disease states. nih.govresearchgate.net For example, inflammatory cytokines, which can be elevated in HIV infection, have been shown to downregulate the expression of certain drug-metabolizing enzymes. researchgate.netjst.go.jp Investigating the impact of such factors on the UGTs responsible for darunavir glucuronidation will provide a more complete understanding of its metabolic clearance and the potential for drug-drug interactions. banglajol.infodntb.gov.ua This knowledge is crucial for personalizing darunavir therapy and optimizing treatment outcomes.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying darunavir N-beta-D-glucuronide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated darunavir glucuronide) to enhance specificity and accuracy. Validate the method according to FDA/EMA guidelines for sensitivity (LLOQ ≤ 1 ng/mL), precision (CV ≤ 15%), and matrix effects . Include enzymatic hydrolysis with β-glucuronidase to differentiate conjugated vs. free darunavir in pharmacokinetic (PK) studies.

Q. How do metabolic pathways involving this compound vary across in vitro and preclinical models?

  • Methodology : Conduct hepatocyte incubations or liver microsome assays with darunavir to assess glucuronidation kinetics (e.g., VmaxV_{max}, KmK_m). Compare species-specific UDP-glucuronosyltransferase (UGT) isoform activity (e.g., UGT1A1, UGT2B7) using recombinant enzymes. Validate findings against human liver S9 fractions and in vivo rodent PK data to identify interspecies discrepancies .

Q. What is the clinical significance of this compound in HIV treatment adherence monitoring?

  • Methodology : Correlate plasma or urine glucuronide levels with darunavir adherence metrics in longitudinal cohorts. Use mixed-effects models to adjust for covariates like renal/hepatic function and drug-drug interactions (e.g., with ritonavir). Compare glucuronide/parent drug ratios as a potential adherence biomarker against traditional methods (e.g., self-reporting, pill counts) .

Advanced Research Questions

Q. How does this compound contribute to darunavir resistance in protease inhibitor (PI)-experienced patients?

  • Methodology : Perform genotypic/phenotypic resistance testing on HIV-1 isolates from patients with virological failure. Analyze mutations (e.g., V32I, L33F, I47V) associated with reduced darunavir susceptibility. Use molecular dynamics simulations to assess whether glucuronide formation alters darunavir’s binding affinity to HIV protease mutants .

Q. What experimental designs resolve contradictions in darunavir glucuronide PK exposure-response relationships?

  • Methodology : Apply population PK/pharmacodynamic (PK/PD) modeling to pooled clinical trial data, stratifying by covariates (e.g., pregnancy, comorbidities). Test hypotheses using Bayesian estimation to account for unbound vs. total darunavir concentrations. For example, in pregnant women, nonlinear protein binding may explain discrepancies between total darunavir AUC and virological response .

Q. How do in vitro-in vivo extrapolation (IVIVE) models account for darunavir glucuronide’s role in drug-drug interactions?

  • Methodology : Develop physiologically based PK (PBPK) models integrating UGT enzyme kinetics, transporter interactions (e.g., OATP1B1), and ritonavir’s dual role as a booster (CYP3A4 inhibition) and UGT inducer. Validate against clinical DDI studies (e.g., darunavir/rifampicin) to predict glucuronide-mediated clearance changes .

Q. What genomic and proteomic factors influence interindividual variability in darunavir glucuronidation?

  • Methodology : Perform genome-wide association studies (GWAS) to identify polymorphisms in UGT genes (e.g., UGT1A1*28) linked to glucuronide formation. Complement with targeted proteomics to quantify UGT expression in liver biopsies. Use multivariate regression to assess genetic/environmental contributions to PK variability .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on darunavir glucuronide’s role in cardiovascular (CV) risk?

  • Methodology : Re-analyze post-marketing pharmacovigilance data (e.g., FAERS, VigiBase) using disproportionality analysis (e.g., reporting odds ratios). Adjust for confounding factors (e.g., ritonavir dose, baseline CV risk) in meta-regressions. Compare darunavir glucuronide’s CV safety profile against first-generation PIs (e.g., lopinavir) in matched cohorts .

Q. What statistical approaches reconcile discrepancies between darunavir glucuronide levels and therapeutic outcomes in special populations?

  • Methodology : Apply machine learning (e.g., random forests) to identify subpopulations (e.g., elderly, renal-impaired) with atypical exposure-response curves. Use bootstrap resampling to quantify uncertainty in PK/PD parameter estimates. Validate findings through external datasets or virtual patient simulations .

Methodological Best Practices

  • Experimental Validation : Cross-validate glucuronide quantification methods using inter-laboratory comparisons and proficiency testing programs .
  • Ethical Compliance : Ensure PK studies in pregnant women adhere to protocols reviewed by ethics committees, with informed consent addressing fetal risk .
  • Data Transparency : Share negative/null findings (e.g., lack of glucuronide-CV risk association) to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.